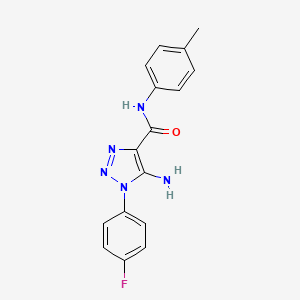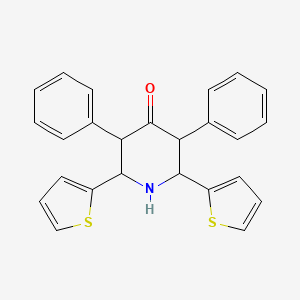
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylcarbamate group attached to a 2-(4-propan-2-ylphenoxy)ethyl moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate typically involves the reaction of 2-(4-propan-2-ylphenoxy)ethanol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(4-propan-2-ylphenoxy)ethanol and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.
化学反应分析
Types of Reactions
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
科学研究应用
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in certain formulations.
作用机制
The mechanism of action of 2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
相似化合物的比较
Similar Compounds
- Ethyl N-phenylcarbamate
- 4,4’-methylenebis(ethyl phenylcarbamate)
- 2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate
Uniqueness
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-propan-2-ylphenoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14(2)15-8-10-17(11-9-15)21-12-13-22-18(20)19-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAIBPZZMYYMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE](/img/structure/B5206269.png)
![2,4-dichloro-N-[3-[(4-propan-2-ylbenzoyl)carbamothioylamino]phenyl]benzamide](/img/structure/B5206275.png)
![2-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid](/img/structure/B5206282.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5206295.png)


![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylsulfanylpropyl)propanamide](/img/structure/B5206341.png)

![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)
![2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol](/img/structure/B5206372.png)
